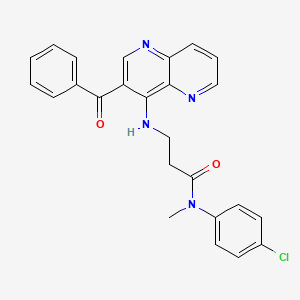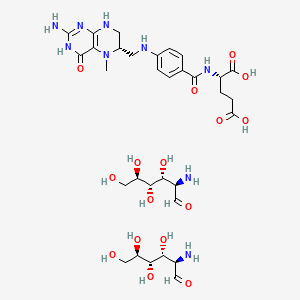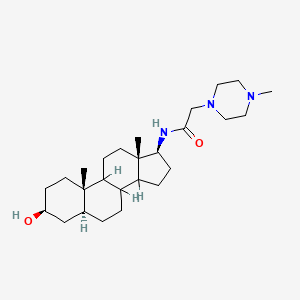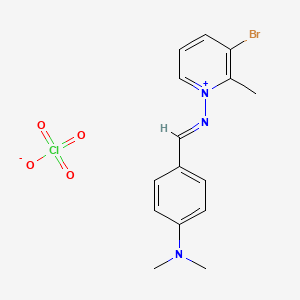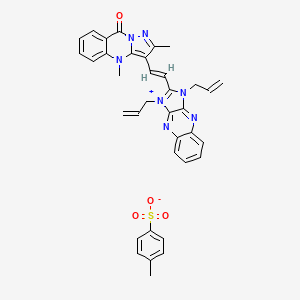
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate is a complex organic compound that features multiple fused ring systems and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazoquinoxaline and pyrazoloquinazoline cores, followed by their functionalization and coupling. Typical synthetic routes may include:
Formation of Imidazoquinoxaline Core: This can be achieved through the condensation of a diamine with a diketone under acidic conditions.
Formation of Pyrazoloquinazoline Core: This may involve the cyclization of a hydrazine derivative with a suitable precursor.
Coupling and Functionalization: The two cores can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, followed by functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. It can be used in drug discovery and development to identify new therapeutic agents.
Medicine
In medicine, the compound may serve as a lead compound for the development of new drugs. Its potential biological activity can be harnessed to treat various diseases.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or catalysts. Its unique structure can impart desirable properties to these materials.
Mécanisme D'action
The mechanism of action of this compound depends on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoquinoxalines: Compounds with similar core structures but different functional groups.
Pyrazoloquinazolines: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 3-((1,3-Diallyl-1,3-dihydro-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3,9-dihydro-2,4-dimethyl-9-oxopyrazolo(5,1-b)quinazolinium toluene-p-sulphonate lies in its combination of multiple fused ring systems and functional groups, which may impart unique chemical and biological properties.
Propriétés
Numéro CAS |
75535-20-5 |
|---|---|
Formule moléculaire |
C36H33N7O4S |
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
3-[(E)-2-[1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium-2-yl]ethenyl]-2,4-dimethylpyrazolo[5,1-b]quinazolin-9-one;4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H26N7O.C7H8O3S/c1-5-17-34-25(35(18-6-2)27-26(34)30-22-12-8-9-13-23(22)31-27)16-15-20-19(3)32-36-28(20)33(4)24-14-10-7-11-21(24)29(36)37;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,1-2,17-18H2,3-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
GLCQTZIXBGRCLR-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1/C=C/C3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C(=C1C=CC3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C)N(C6=CC=CC=C6C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






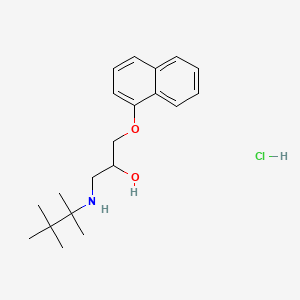
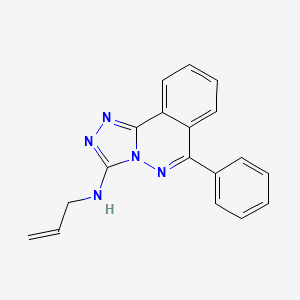

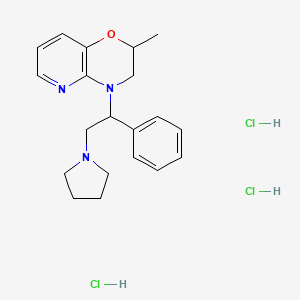

![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)
